molecular formula C12H15BrN2 B11822169 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-

Cat. No.: B11822169
M. Wt: 267.16 g/mol
InChI Key: FBVDAWFPQOLHEX-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[221]heptane, 2-(4-bromophenyl)-5-methyl- is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. For instance, functionalized 4-aminoproline methyl esters can undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group and a strong base as the promoter .

Industrial Production Methods

While specific industrial production methods for 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- are not well-documented, the general approach involves large-scale synthesis using similar epimerization-lactamization strategies. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with molecular targets through their nitrogen atoms. These interactions can influence various biochemical pathways, making them useful in medicinal chemistry for developing new drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in catalysis and medicinal chemistry .

Biological Activity

The compound 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl- , is a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework containing two nitrogen atoms, which may influence its biological activity. The presence of the 4-bromophenyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties.

Structural Formula

C12H14BrN2\text{C}_{12}\text{H}_{14}\text{BrN}_{2}

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of derivatives of 2,5-diazabicyclo[2.2.1]heptane on various cancer cell lines:

  • Compound 9e , a dithiocarbamate derivative, demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines without inducing necrotic cell death. Instead, it promoted apoptosis through a caspase-dependent pathway .

IC50 Values of Compound 9e

Cell LineIC50 Value (µM)
CaSki7.5
MDA-MB-2318.0
SK-Lu-19.0

The mechanism by which these compounds exert their effects involves several pathways:

  • Apoptosis Induction : Compound 9e was shown to activate caspases, leading to programmed cell death in tumor cells while sparing normal lymphocytes .
  • Selectivity : The compound exhibited greater selectivity for tumor cells over human lymphocytes, suggesting a favorable therapeutic index .

Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that compound 9e has promising pharmacokinetic properties suitable for drug development .

Multicomponent Synthesis

A study reported the synthesis of several new derivatives of 2,5-diazabicyclo[2.2.1]heptane through multicomponent reactions, emphasizing the importance of molecular diversity in drug discovery. The synthesized compounds were evaluated for their biological activity, with several showing promising antiproliferative effects.

Comparative Analysis with Other Compounds

Research has compared the biological activity of 2,5-diazabicyclo[2.2.1]heptane derivatives with other known anticancer agents:

Compound NameNotable Activities
ErlotinibEGFR inhibitor
Compound 9eApoptosis inducers with tumor selectivity
Quinazoline derivativesAntiproliferative effects on various cancers

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H15BrN2/c1-14-7-12-6-11(14)8-15(12)10-4-2-9(13)3-5-10/h2-5,11-12H,6-8H2,1H3

InChI Key

FBVDAWFPQOLHEX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CN2C3=CC=C(C=C3)Br

Origin of Product

United States

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